4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
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Overview
Description
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H8BrFN2O2S2 and a molecular weight of 351.22 g/mol . It is characterized by the presence of a bromo and fluoro substituent on the benzene ring, along with a sulfonamide group attached to a thiazole ring. This compound is typically a pale-yellow to yellow-brown solid .
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylthiazole-2-amine under suitable conditions . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . The thiazole ring may also interact with various proteins, affecting their function and stability .
Comparison with Similar Compounds
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the benzene ring.
This compound: Contains a different heterocyclic ring, leading to variations in chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNVOCQNCZWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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